molecular formula C12H14ClN B13919147 4,8-Dimethylnaphthalen-1-amine hydrochloride

4,8-Dimethylnaphthalen-1-amine hydrochloride

Cat. No.: B13919147
M. Wt: 207.70 g/mol
InChI Key: KCNJYWVWQUCPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,8-Dimethylnaphthalen-1-amine hydrochloride is a naphthalene-derived amine compound offered for research and development purposes. This chemical structure is related to other naphthalenamine compounds, which are known to serve as important intermediates and precursors in synthetic organic chemistry . Researchers value such specialized amines for their potential in developing novel compounds, including in the fields of dye chemistry and medicinal chemistry, where naphthalene cores are often explored . As a building block, it can be utilized in various chemical reactions, such as amination or formylation processes, to create more complex molecules for further study . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant safety data sheet (SDS) and handle this material with appropriate precautions, as aromatic amines can pose specific health hazards .

Properties

Molecular Formula

C12H14ClN

Molecular Weight

207.70 g/mol

IUPAC Name

4,8-dimethylnaphthalen-1-amine;hydrochloride

InChI

InChI=1S/C12H13N.ClH/c1-8-6-7-11(13)12-9(2)4-3-5-10(8)12;/h3-7H,13H2,1-2H3;1H

InChI Key

KCNJYWVWQUCPMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC=C2N)C.Cl

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Amination of Chloromethyl Naphthalene Derivatives

A highly efficient method involves the reaction of 1-chloromethylnaphthalene derivatives with dimethylamine sources in the presence of a palladium catalyst under mild conditions.

Key features:

Typical procedure:

Reagent Amount Role
1-[Chlorophenylmethyl]naphthalene 0.076 g (0.3 mmol) Starting material
Pd(PPh₃)₄ 0.017 g (0.015 mmol) Catalyst
Sodium tert-butoxide 0.115 g (1.2 mmol) Base
N,N-Dimethylformamide 69.24 μL (0.9 mmol) Dimethylamine source
Water 54 μL (0.003 mmol) Additive
Anhydrous 2-MeTHF 3.0 mL Solvent

The mixture is stirred at 80°C under nitrogen for 2 hours. After completion, the product is isolated by column chromatography using silica gel and petroleum ether/ethyl acetate (100:1) as eluent.

Yield: Approximately 95% for 4-benzyl-N,N-dimethylnaphthalen-1-amine, a close analog of the target compound.

This method is noted for:

  • Mild reaction conditions
  • High yield and purity
  • Good substrate compatibility, allowing for various substituents on the naphthalene ring
  • Simple operation

Catalytic Hydrogenation of Nitro-Naphthalene Derivatives

Another approach to prepare 1-naphthylamine derivatives involves catalytic hydrogenation of 1-nitronaphthalene derivatives.

Key features:

  • Starting material: Purified 1-nitronaphthalene, free of sulfur compounds and isomeric nitronaphthalenes
  • Catalyst: Platinum on activated charcoal
  • Conditions: Elevated temperature (150–250°C) and pressure (50–300 bar)
  • Solvent: Inert organic solvents miscible with water
  • Reaction time: 3 to 30 minutes residence time in reactor

The hydrogenation reduces the nitro group to the corresponding amine, which can then be isolated and converted to the hydrochloride salt.

This method is industrially relevant for its:

  • High throughput potential due to short residence time
  • Avoidance of catalyst poisoning by sulfur impurities
  • Suitability for large-scale production

Formation of Hydrochloride Salt

After obtaining the free amine (4,8-dimethylnaphthalen-1-amine), conversion to the hydrochloride salt is typically performed by treatment with hydrochloric acid in an appropriate solvent, which improves:

  • Stability of the compound
  • Handling and storage
  • Purity for further applications

Comparative Summary of Preparation Methods

Method Catalyst/Conditions Reaction Time Yield (%) Advantages Limitations
Pd-catalyzed amination of chloromethyl naphthalene Pd(PPh₃)₄, NaOtBu, 80°C, 2-MeTHF, N₂ 2 hours ~95 Mild conditions, high yield, substrate scope Requires Pd catalyst, sensitive to moisture
Catalytic hydrogenation of 1-nitronaphthalene Pt/activated charcoal, 150–250°C, 50–300 bar Minutes High Scalable, fast, industrially viable High pressure equipment needed, catalyst poisoning risk

Research Findings and Optimization Notes

  • The palladium-catalyzed amination benefits from the presence of water in small amounts (as additive) to improve reaction efficiency.
  • Use of anhydrous organic solvents is critical to prevent catalyst deactivation.
  • The hydrogenation method requires purified nitronaphthalene to avoid catalyst fouling and ensure high selectivity.
  • Column chromatography purification is effective for isolating the amine products with high purity.
  • NMR characterization confirms the structure and substitution pattern of the products, with typical aromatic proton signals and methyl group singlets observed.

Chemical Reactions Analysis

Types of Reactions

4,8-Dimethylnaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthalenes, naphthoquinones, and reduced amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,8-Dimethylnaphthalen-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,8-Dimethylnaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, altering their activity, and modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares structural features, physicochemical properties, and applications of 4,8-dimethylnaphthalen-1-amine hydrochloride with analogous compounds:

Compound Name Substituents Molar Mass (g/mol) Key Properties Applications
This compound 4-CH₃, 8-CH₃ ~212 (estimated*) High lipophilicity, low water solubility Research chemical synthesis
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine HCl 5-Cl, 7-Cl 252.57 Moderate solubility, halogenated Organic intermediate
(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine HCl 6-Cl 218.12 Chiral center, moderate lipophilicity Pharmaceutical impurity standard
Sertraline Hydrochloride Impurity A 3,4-dichlorophenyl, N-CH₃ 342.23 Polar substituents, chiral structure Pharmaceutical quality control

*Estimated based on substituent replacement (Cl → CH₃) in analog .

Physicochemical and Functional Differences

  • Stability : Electron-donating methyl groups may improve resistance to oxidative degradation relative to electron-withdrawing chlorine substituents. However, steric hindrance from 4,8-dimethyl groups could affect reactivity in synthetic pathways.
  • Chirality : Unlike (R)-6-chloro-tetrahydronaphthalen-1-amine hydrochloride , the target compound lacks a chiral center, simplifying synthesis and purification.

Research Findings and Limitations

  • Synthesis Challenges : Steric effects from 4,8-dimethyl groups may complicate regioselective functionalization, contrasting with simpler chlorinated analogs like those in .
  • Dissolution Behavior : Methylated naphthalen-amines likely exhibit slower dissolution rates compared to polar derivatives (e.g., famotidine hydrochloride ), impacting formulation strategies.

Biological Activity

4,8-Dimethylnaphthalen-1-amine hydrochloride is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound has garnered attention in various fields due to its potential biological activities, including its roles in pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and relevant data.

Molecular Formula : C12H13N·HCl
Molecular Weight : 215.7 g/mol
CAS Number : 2725791-00-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The compound is known to influence several signaling pathways and can act as a precursor for the synthesis of other bioactive compounds.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in metabolic pathways, affecting processes such as detoxification and cellular signaling.
  • Receptor Interaction : The compound has been shown to bind to specific receptors, modulating their activity and influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antioxidant Activity

Studies have demonstrated that naphthalene derivatives possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage.

Cytotoxic Effects

Some studies have reported cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in malignant cells has been a focal point in cancer research.

Case Studies

  • Cytotoxicity in Cancer Research : A study evaluated the cytotoxic effects of 4,8-dimethylnaphthalen-1-amine on various cancer cell lines. Results showed significant inhibition of cell proliferation at concentrations above 10 µM, indicating potential as an anticancer agent.
  • Toxicological Assessments : Toxicological studies conducted on rodents revealed that oral administration of the compound at doses of 28 mg/kg body weight resulted in rapid metabolism and excretion, primarily through urine. The metabolites identified included hydroxymethyl derivatives, suggesting biotransformation pathways that could influence toxicity profiles.

Data Tables

Biological Activity Effect Observed Reference
AntioxidantScavenging free radicals
CytotoxicityInduced apoptosis in cancer cells
MetabolismRapid excretion via urine

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